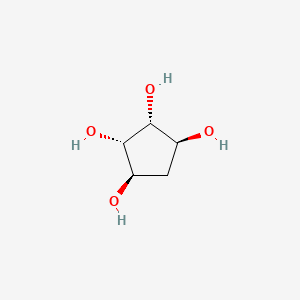
Reactive Yellow 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Yellow 37 is a synthetic dye belonging to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, particularly cellulosic fibers. This compound is widely used in the textile industry for dyeing cotton and other cellulosic materials due to its bright yellow hue and excellent fastness properties. The molecular formula of Reactive Yellow 37 is C22H16N4Na2O9S3, and it has a molecular weight of 622.56 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 37 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of sodium nitrite and hydrochloric acid. The coupling component, often a phenol or an aromatic amine, is then reacted with the diazonium salt under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Reactive Yellow 37 involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form .
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Yellow 37 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: Reactive Yellow 37 can be reduced to form amines and other reduced species.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: The dye reacts with nucleophiles like hydroxyl and amino groups under alkaline conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and other oxidized species, while reduction typically yields amines .
Wissenschaftliche Forschungsanwendungen
Reactive Yellow 37 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Wirkmechanismus
The primary mechanism of action of Reactive Yellow 37 involves the formation of covalent bonds with substrates. The dye contains reactive groups that can form covalent bonds with hydroxyl and amino groups in fibers, leading to strong attachment and excellent fastness properties. The molecular targets include cellulose in cotton fibers and proteins in wool and silk. The pathways involved in the dyeing process include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Reactive Dyes: Reactive Yellow 37 is similar to other reactive dyes in its ability to form covalent bonds with substrates. it is unique in its specific hue and fastness properties. Similar compounds include:
Reactive Yellow 86: Known for its bright yellow color and good fastness properties.
Reactive Yellow 145: Used for dyeing cotton and other cellulosic fibers with excellent wash fastness.
Reactive Yellow 17: Another reactive dye with similar applications but different chemical structure and properties.
Reactive Yellow 37 stands out due to its specific molecular structure, which imparts unique dyeing properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
12237-16-0 |
|---|---|
Molekularformel |
Cl3DyH12O6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



